
2-(2H-1,3-Benzodithiol-2-yl)cycloheptan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2H-1,3-Benzodithiol-2-yl)cycloheptan-1-one is a chemical compound characterized by its unique structure, which includes a benzodithiol ring fused to a cycloheptanone moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2H-1,3-Benzodithiol-2-yl)cycloheptan-1-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a cycloheptanone derivative with a benzodithiol precursor in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and inert atmospheres to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
化学反応の分析
Types of Reactions
2-(2H-1,3-Benzodithiol-2-yl)cycloheptan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzodithiol ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzodithiol derivatives.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structure.
Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 2-(2H-1,3-Benzodithiol-2-yl)cycloheptan-1-one involves its interaction with molecular targets, which can include enzymes or receptors. The benzodithiol ring may interact with thiol groups in proteins, leading to modulation of their activity. The cycloheptanone moiety can also play a role in binding to specific sites on target molecules, influencing their function.
類似化合物との比較
Similar Compounds
2-(2H-1,3-Benzodithiol-2-yl)cyclohexan-1-one: Similar structure but with a cyclohexane ring instead of cycloheptane.
2-(2H-1,3-Benzodithiol-2-yl)cyclopentan-1-one: Contains a cyclopentane ring.
2-(2H-1,3-Benzodithiol-2-yl)cyclooctan-1-one: Features a cyclooctane ring.
Uniqueness
2-(2H-1,3-Benzodithiol-2-yl)cycloheptan-1-one is unique due to its seven-membered ring, which imparts different steric and electronic properties compared to its analogs with smaller or larger rings. This uniqueness can influence its reactivity and interactions with biological targets, making it a compound of interest for further research and development.
特性
CAS番号 |
112146-02-8 |
|---|---|
分子式 |
C14H16OS2 |
分子量 |
264.4 g/mol |
IUPAC名 |
2-(1,3-benzodithiol-2-yl)cycloheptan-1-one |
InChI |
InChI=1S/C14H16OS2/c15-11-7-3-1-2-6-10(11)14-16-12-8-4-5-9-13(12)17-14/h4-5,8-10,14H,1-3,6-7H2 |
InChIキー |
ZKRJPXMXBHHIBG-UHFFFAOYSA-N |
正規SMILES |
C1CCC(C(=O)CC1)C2SC3=CC=CC=C3S2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


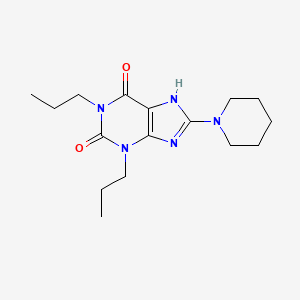

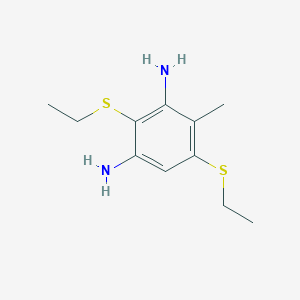
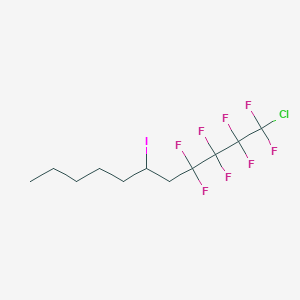
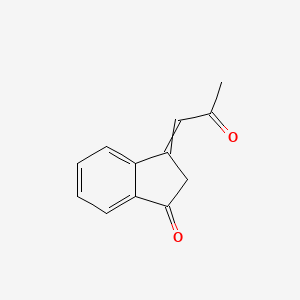
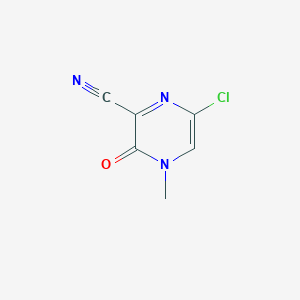

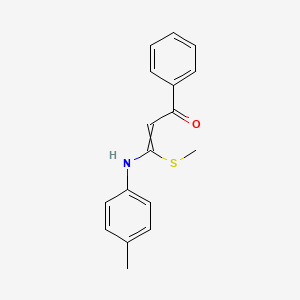

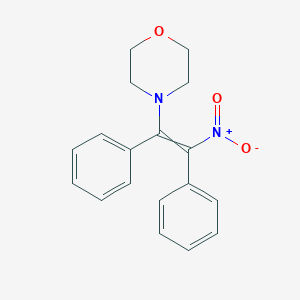
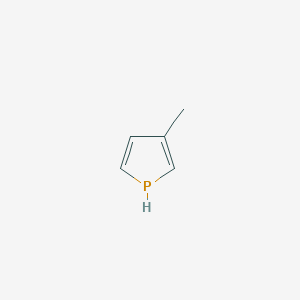
![4-{(E)-[4-(Octadecylamino)phenyl]diazenyl}benzene-1-sulfonamide](/img/structure/B14324482.png)
![2-[(Morpholin-4-yl)methylidene]-1-(4-nitrophenyl)butan-1-one](/img/structure/B14324490.png)
![Dimethyl[(oxolan-2-yl)methyl]phosphane](/img/structure/B14324491.png)
